4-ethyl-N-[4-methyl-3-(morpholine-4-carbonyl)phenyl]pyrimidine-5-carboxamide

Catalog No.
S7499804
CAS No.
M.F
C19H22N4O3
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-N-[4-methyl-3-(morpholine-4-carbonyl)pheny...

Product Name

4-ethyl-N-[4-methyl-3-(morpholine-4-carbonyl)phenyl]pyrimidine-5-carboxamide

IUPAC Name

4-ethyl-N-[4-methyl-3-(morpholine-4-carbonyl)phenyl]pyrimidine-5-carboxamide

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H22N4O3/c1-3-17-16(11-20-12-21-17)18(24)22-14-5-4-13(2)15(10-14)19(25)23-6-8-26-9-7-23/h4-5,10-12H,3,6-9H2,1-2H3,(H,22,24)

InChI Key

XPCSWJITKZGBSL-UHFFFAOYSA-N

SMILES

CCC1=NC=NC=C1C(=O)NC2=CC(=C(C=C2)C)C(=O)N3CCOCC3

Canonical SMILES

CCC1=NC=NC=C1C(=O)NC2=CC(=C(C=C2)C)C(=O)N3CCOCC3
Elesclomol is a small molecule that belongs to the chemical class of pyrimidines. It was discovered by Synta Pharmaceuticals in 2000 as a potential anticancer agent. Elesclomol is a redox-active agent that selectively induces oxidative stress in cancer cells, leading to cancer cell death. Since its discovery, Elesclomol has been extensively studied for its potential applications in various medical and industrial settings.
Elesclomol has a molecular weight of 430.53 g/mol and a chemical formula of C22H25N5O3. It is a yellowish powder that is soluble in dimethyl sulfoxide, N,N-dimethylformamide, and ethanol. The melting point of Elesclomol ranges from 273°C to 278°C. Elesclomol has four chiral centers, which yield 16 possible stereoisomers. The stereoisomer that exhibits the highest biological activity is (S,S)-Elesclomol.
Elesclomol can be synthesized from commercially available starting materials. The synthesis of Elesclomol involves several steps, including the preparation of the intermediate compound 4-(4-methyl-3-nitrophenyl)-2,4-dihydro-3H-pyrimidin-5-one, which is then reduced to the corresponding amine. The amine is then coupled with N-(morpholine-4-carbonyl)-4-methylbenzenesulfonamide to yield Elesclomol.
The purity of Elesclomol can be determined using various analytical methods, such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Several analytical methods have been developed to detect Elesclomol and its metabolites in biological samples. High-performance liquid chromatography coupled with ultraviolet detection is a commonly used method for the quantification of Elesclomol in plasma and tissue samples. Mass spectrometry is also used to determine Elesclomol levels in biological matrices. The pharmacokinetics and pharmacodynamics of Elesclomol can be studied using these analytical methods.
Elesclomol has shown potent anticancer activity, both in vitro and in vivo. Elesclomol selectively induces oxidative stress in cancer cells, leading to cancer cell death. This selective toxicity of Elesclomol is attributed to the increased production of reactive oxygen species in cancer cells, which are unable to effectively handle oxidative stress. Elesclomol has also shown potential in the treatment of Alzheimer's disease. Elesclomol has been shown to decrease the levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients and contributes to the disease pathology.
Elesclomol has been tested for toxicity and safety in various preclinical and clinical studies. Elesclomol has been shown to be well-tolerated in animal studies, with no significant toxicity observed. In clinical trials, Elesclomol has been administered at doses up to 213 mg/m² without causing significant toxicity. The most common adverse events associated with Elesclomol treatment are infusion-related reactions, which can be managed with the use of antihistamines and corticosteroids.
Elesclomol has shown potential in various scientific experiments, including cancer treatment and Alzheimer's disease therapy. Elesclomol has been tested in combination with other anticancer agents, such as paclitaxel and carboplatin, and has shown synergistic activity in preclinical studies. Elesclomol has also been tested in combination with immune checkpoint inhibitors, such as ipilimumab and nivolumab, and has shown promising results in clinical trials.
Elesclomol is currently in clinical development for the treatment of various medical conditions. Several phase I and phase II clinical trials have been conducted to evaluate the safety and efficacy of Elesclomol in cancer patients. The results of these trials have shown promising anticancer activity, and further clinical trials are underway to evaluate the potential of Elesclomol in various cancer types.
Elesclomol has potential implications in various fields of research and industry. Elesclomol has shown promise as an anticancer agent and has the potential to be used in combination with other anticancer agents to improve cancer treatment outcomes. Elesclomol also has potential applications in the treatment of Alzheimer's disease, where it has shown promise in reducing amyloid-beta levels. Elesclomol has the potential to be used in various industrial settings, such as the production of materials that require oxidation to occur.
Despite the promising results of preclinical and clinical studies, several limitations need to be addressed before Elesclomol can be used in routine clinical practice. One of the major limitations is the short half-life of Elesclomol, which limits its therapeutic efficacy. Future research should focus on developing Elesclomol analogs with improved pharmacokinetic properties. Future research should also focus on identifying biomarkers of Elesclomol response that can be used to stratify patients for Elesclomol treatment.
- Developing Elesclomol analogs with improved pharmacokinetic properties
- Investigating the potential of Elesclomol in combination with other anticancer agents, such as immune checkpoint inhibitors
- Identifying biomarkers of Elesclomol response that can be used to stratify patients for Elesclomol treatment
- Evaluating the potential of Elesclomol in the treatment of other medical conditions, such as neurodegenerative diseases and infectious diseases
- Investigating the mechanism of action of Elesclomol in cancer cells
- Developing novel drug delivery systems for Elesclomol to increase its therapeutic efficacy
- Investigating the potential of Elesclomol in the production of materials that require oxidation to occur
- Developing analytical methods for the detection of Elesclomol in environmental matrices
- Investigating the potential of Elesclomol as a biosensor for the detection of reactive oxygen species in biological samples.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

354.16919058 g/mol

Monoisotopic Mass

354.16919058 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

Explore Compound Types